[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid
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Overview
Description
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The octyl group can be introduced through alkylation reactions, and the phenylacetic acid moiety can be attached via Friedel-Crafts acylation or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while reduction can produce dihydroindole derivatives .
Scientific Research Applications
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to diverse biological effects. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
1-Octyl-2-phenylindole: A structurally related compound with different functional groups.
Phenylacetic acid derivatives: Compounds with similar acetic acid moieties but different aromatic substitutions.
Uniqueness
2-(4-(1-Octyl-1H-indol-2-yl)phenyl)acetic acid is unique due to its specific combination of an indole ring, octyl group, and phenylacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
88561-10-8 |
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Molecular Formula |
C24H29NO2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-[4-(1-octylindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C24H29NO2/c1-2-3-4-5-6-9-16-25-22-11-8-7-10-21(22)18-23(25)20-14-12-19(13-15-20)17-24(26)27/h7-8,10-15,18H,2-6,9,16-17H2,1H3,(H,26,27) |
InChI Key |
IDBKLASOIVFOBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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